

A Comparative Analysis of the Basicity of 5-Tert-butylNonan-5-amine

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Compound of Interest

Compound Name: 5-Tert-butylNonan-5-amine

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An Objective Comparison of Amine Basicity for Researchers and Drug Development Professionals

The basicity of an amine, quantified by the pKa of its conjugate acid, is a critical parameter in drug design and development. It influences a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, permeability, and interaction with biological targets.[1] This guide provides a comparative analysis of the basicity of the sterically hindered tertiary amine, **5-tert-butylNonan-5-amine**, relative to other primary, secondary, and tertiary amines. Due to the absence of experimentally determined pKa values for **5-tert-butylNonan-5-amine** in the available scientific literature, this comparison is based on established principles of physical organic chemistry and supported by experimental data for structurally related amines.

Understanding Amine Basicity: Key Influencing Factors

The basicity of an amine in solution is primarily determined by a combination of electronic and steric effects, as well as solvation effects.[2]

- **Inductive Effect:** Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for protonation, thus increasing the basicity of the amine.[3] In the gas phase, where solvation effects are absent, the basicity of amines follows the order: tertiary > secondary > primary > ammonia.[2][4][5] This is a direct consequence of the increasing number of electron-donating alkyl groups.

- **Steric Hindrance:** Bulky substituents around the nitrogen atom can impede the approach of a proton, thereby decreasing basicity. This effect is particularly significant for tertiary amines with large alkyl groups.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Solvation Effects:** In aqueous solution, the conjugate acid of an amine is stabilized by hydrogen bonding with water molecules.[\[2\]](#)[\[10\]](#) The extent of this stabilization depends on the number of hydrogen atoms on the nitrogen. Primary ammonium ions (RNH_3^+) can form three hydrogen bonds, secondary ammonium ions (R_2NH_2^+) can form two, and tertiary ammonium ions (R_3NH^+) can form only one.[\[11\]](#) This differential solvation stabilization is a major reason why, in aqueous solution, the basicity order of amines does not strictly follow the trend of inductive effects.[\[2\]](#)[\[10\]](#)

Comparative Basicity of Amines: Experimental Data

The following table summarizes the experimental pKa values of the conjugate acids of several representative amines in aqueous solution. A higher pKa value indicates a stronger base.

Amine	Structure	Type	pKa of Conjugate Acid
Ethylamine [12] [13] [14]	$\text{CH}_3\text{CH}_2\text{NH}_2$	Primary	10.63 - 10.87
tert-Butylamine [15] [16] [17] [18] [19] [20] [21]	$(\text{CH}_3)_3\text{CNH}_2$	Primary	10.68
Diethylamine [22] [23] [24] [25]	$(\text{CH}_3\text{CH}_2)_2\text{NH}$	Secondary	10.98 - 11.09
Diisopropylamine [1]	$((\text{CH}_3)_2\text{CH})_2\text{NH}$	Secondary	11.07
Trimethylamine [2] [26] [27] [28] [29] [30]	$(\text{CH}_3)_3\text{N}$	Tertiary	9.76 - 9.81
Triethylamine [26] [31] [32] [33] [34] [35]	$(\text{CH}_3\text{CH}_2)_3\text{N}$	Tertiary	10.75 - 10.78
Diisopropylethylamine (Hünig's Base) [36] [37] [38] [39]	$((\text{CH}_3)_2\text{CH})_2\text{N}(\text{CH}_2\text{CH}_3)$	Tertiary	~8.5-10.98 (predicted)

Predicted Basicity of 5-Tert-butylNonan-5-amine

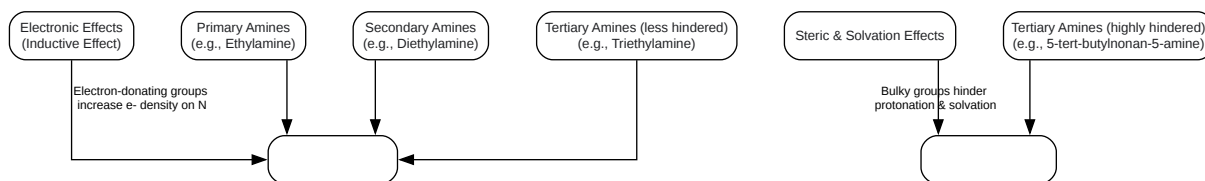
5-Tert-butylNonan-5-amine is a tertiary amine with a tert-butyl group and two n-butyl groups attached to a central nitrogen atom. Based on its structure, we can predict its basicity relative to the amines listed above:

- **Inductive Effect:** The presence of three bulky alkyl groups (one tert-butyl and two n-butyl) will lead to a strong electron-donating inductive effect, which would suggest a high intrinsic basicity, likely greater than that of triethylamine in the gas phase.
- **Steric Hindrance:** The tert-butyl group, in particular, is very bulky and will create significant steric hindrance around the nitrogen atom. This will likely make the lone pair of electrons less accessible for protonation.
- **Solvation:** As a tertiary amine, its conjugate acid will be poorly solvated in aqueous solution, with only one hydrogen bond possible. The bulky alkyl groups will further hinder the approach of water molecules, reducing the stability of the protonated form.

Conclusion on Predicted Basicity: In aqueous solution, the severe steric hindrance and poor solvation of the conjugate acid of **5-tert-butylNonan-5-amine** are expected to be the dominant factors. Therefore, its basicity is predicted to be significantly lower than that of less hindered tertiary amines like triethylamine ($pK_a \approx 10.75$) and may even be lower than that of trimethylamine ($pK_a \approx 9.8$). Its basicity is likely to be comparable to or even less than that of other highly hindered bases like diisopropylethylamine.

Visualization of Factors Influencing Amine Basicity

The following diagram illustrates the interplay of electronic and steric/solvation effects on the basicity of amines.



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Factors affecting the basicity of amines.

Experimental Protocol: Determination of Amine pKa by Potentiometric Titration

This protocol describes a standard method for determining the pKa of an amine. For amines with low water solubility, such as **5-tert-butylnonan-5-amine**, a mixed solvent system (e.g., ethanol-water) is often employed.

1. Materials and Reagents:

- Amine sample
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- High-purity water (deionized or distilled)
- Ethanol (or other suitable co-solvent)
- pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- Burette (10 or 25 mL)
- Beaker (100 or 150 mL)

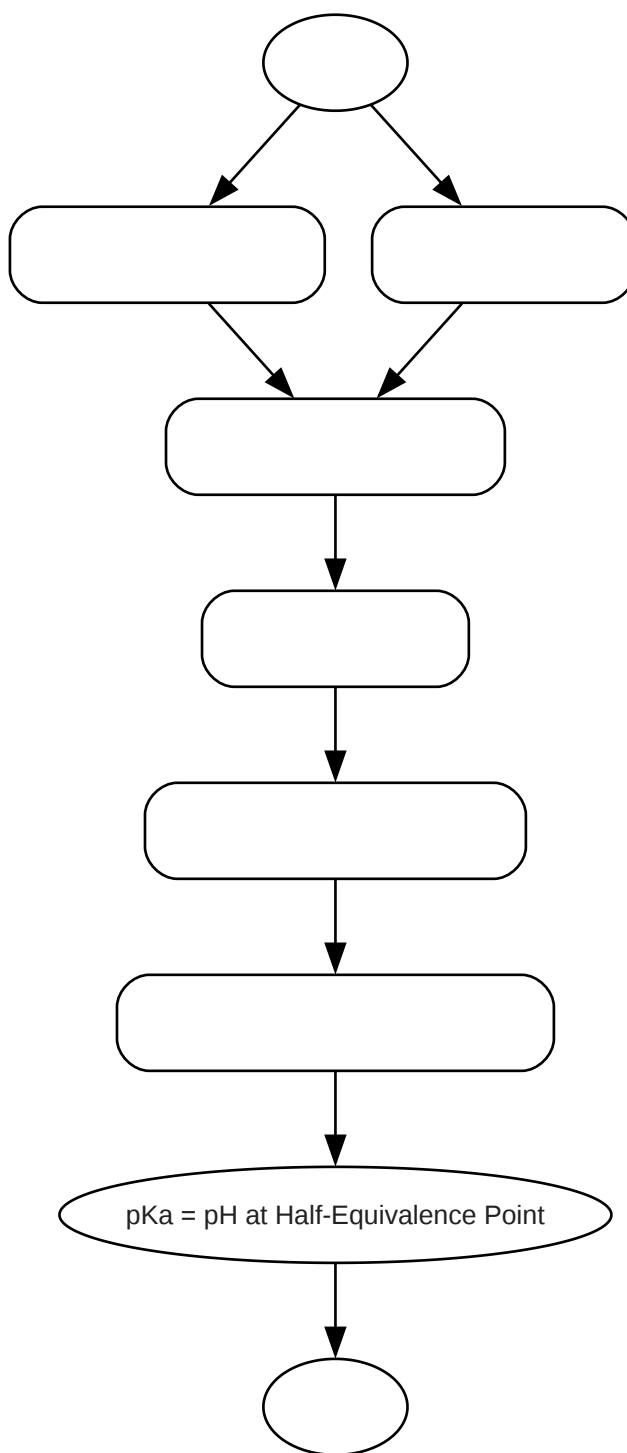
2. Procedure:

- Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).
- Sample Preparation:
 - Accurately weigh a known amount of the amine and dissolve it in a specific volume of the chosen solvent or co-solvent mixture (e.g., 50% ethanol-water) in a beaker.
 - Add a magnetic stir bar to the beaker.
- Titration:
 - Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
 - Record the initial pH of the amine solution.
 - Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.1-0.2 mL) from the burette.
 - After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
 - Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

3. Data Analysis:

- Titration Curve: Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
- Equivalence Point: Determine the equivalence point from the titration curve, which is the point of maximum slope (inflection point). This can be determined from the first or second derivative of the curve.
- pKa Determination: The pKa is the pH at the half-equivalence point. At this point, the concentrations of the protonated amine (conjugate acid) and the free amine are equal.

4. Workflow Visualization:

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Workflow for pKa determination by potentiometric titration.

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